molecular formula C15H18ClNO3 B12068725 Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate

Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate

Cat. No.: B12068725
M. Wt: 295.76 g/mol
InChI Key: FOXZITQEESXWGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate typically involves the reaction of 5-chloro-2-formylbenzoic acid with ethyl piperidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate include:

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its formyl and chlorine substituents, along with the piperidine ring, make it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

ethyl 1-(5-chloro-2-formylphenyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H18ClNO3/c1-2-20-15(19)11-5-7-17(8-6-11)14-9-13(16)4-3-12(14)10-18/h3-4,9-11H,2,5-8H2,1H3

InChI Key

FOXZITQEESXWGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O

Origin of Product

United States

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